molecular formula C17H18N2O4S B2521609 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide CAS No. 1705148-10-2

3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide

Cat. No.: B2521609
CAS No.: 1705148-10-2
M. Wt: 346.4
InChI Key: JJNVNHXJWWZJRD-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide is a synthetic small molecule featuring a strained azetidine ring (four-membered nitrogen-containing heterocycle) linked to a sulfonyl group and an aromatic carboxamide moiety. This compound is of interest in medicinal chemistry for its structural uniqueness, particularly the azetidine core, which may influence pharmacokinetics and target selectivity compared to larger heterocycles.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-14-7-9-15(10-8-14)24(21,22)16-11-19(12-16)17(20)18-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNVNHXJWWZJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving suitable precursors such as aziridines or β-amino alcohols.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached using sulfonylation reactions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Substituted azetidines and sulfonamides

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: National Cancer Institute Evaluation

The National Cancer Institute (NCI) assessed the compound's efficacy through a single-dose assay across multiple cancer cell lines. Results indicated that it exhibited a mean growth inhibition (GI) of approximately 12.53% against tested lines, suggesting potential for further development as a chemotherapeutic agent .

Antimicrobial Properties

The compound may also possess antimicrobial properties. Research has indicated that sulfonamide derivatives can inhibit bacterial growth and show promise in treating infections caused by resistant strains.

Case Study: Antimicrobial Activity

In a study evaluating various sulfonamide compounds, 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide was shown to exhibit effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming standard treatments such as fluconazole in some cases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the methoxy group and the sulfonamide linkage appear to play significant roles in its biological activity.

Structural Feature Impact on Activity
Methoxy GroupEnhances lipophilicity and biological interactions
Sulfonamide MoietyContributes to antimicrobial and anticancer activity
Azetidine RingProvides structural stability and potential for interaction with biological targets

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and electrophilic aromatic substitution. Industrial production methods focus on optimizing yield and purity while adhering to green chemistry principles.

Synthesis Methodology

  • Formation of Azetidine Ring : Utilizing suitable precursors through cyclization reactions.
  • Introduction of Methoxyphenyl Group : Achieved via electrophilic aromatic substitution.
  • Attachment of Sulfonamide Group : Involves nucleophilic substitution or coupling reactions.

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Core Heterocyclic Structure and Stability

  • Azetidine vs. For example, the pyrazolo[3,4-d]pyrimidin core in 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW: 589.1, MP: 175–178°C) offers greater conformational flexibility and stability.
  • Triazole-Based Analogues :
    Copper-catalyzed 1,3-dipolar cycloaddition reactions (click chemistry) are commonly used to synthesize triazole derivatives, such as those in . These compounds exhibit high regioselectivity and stability but lack the strained azetidine ring’s unique reactivity.

Substituent Effects on Physicochemical Properties

  • Sulfonamide and Sulfonyl Groups: The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity, similar to 3-(4-methoxyphenyl)-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]acrylamide (MW: ~474.58, CAS: BBC/672) .
  • Methoxy vs. Halogen Substituents :
    The 4-methoxy group in the target compound improves solubility compared to halogenated analogues like 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid (used in ) , where fluorine substituents increase lipophilicity and metabolic resistance.

Molecular Weight and Bioavailability

  • The target compound’s molecular weight is expected to be moderate (~350–400 g/mol), balancing solubility and membrane permeability. N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide (MW: 539.81) has a higher molecular weight due to multiple aromatic and sulfur-containing groups, which may limit oral bioavailability.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
3-((4-Methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide Azetidine ~350–400 (estimated) 4-Methoxyphenylsulfonyl, N-phenyl Not reported High ring strain, moderate polarity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-... Pyrazolo[3,4-d]pyrimidin 589.1 Fluorophenyl, chromen-4-one 175–178 Kinase inhibition potential, high stability
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide Cyclopentane 295.38 4-Methoxyphenyl, phenyl Not reported Low molecular weight, high lipophilicity
3-(4-Methoxyphenyl)-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)... Acrylamide 474.58 Thiazole, sulfonyl Not reported π-π stacking capability, moderate solubility

Biological Activity

The compound 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide is a member of the azetidine class, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure features a sulfonamide group and a carboxamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related azetidine derivatives have shown varying levels of cytotoxicity against different cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
SCT-4MCF-7100Induction of apoptosis via caspase activation
SCT-5MDA-MB-231120Inhibition of cell proliferation
3-Methoxyphenyl DerivativeA549 (Lung)85Targeting Bcl-2 family proteins

The compound SCT-4 demonstrated a 70% reduction in DNA biosynthesis at a concentration of 100 µM in MCF-7 cells, indicating potent anticancer activity .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Activation of caspases, particularly caspase 8, has been linked to the compound's ability to induce programmed cell death .
  • Gene Expression Modulation : The compound may alter the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

A study investigating the effects of various azetidine derivatives found that those with methoxy substituents exhibited enhanced cytotoxic effects against breast cancer cell lines. The presence of the methoxy group was crucial for increasing the binding affinity to target proteins involved in apoptosis .

Furthermore, docking studies revealed that the binding energy for this compound with caspase enzymes was significantly lower than that of other derivatives lacking this substituent, suggesting a strong interaction that could facilitate its anticancer effects .

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